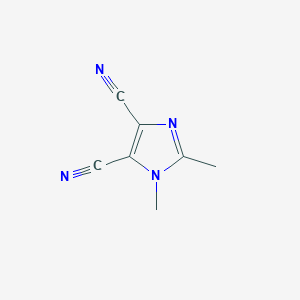

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile

Description

Properties

IUPAC Name |

1,2-dimethylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-5-10-6(3-8)7(4-9)11(5)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCJYTVCMWZSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577393 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61053-16-5 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthesis via Hydrogen Cyanide Tetramer and Ortho Esters

One of the most documented and industrially relevant methods involves the reaction of hydrogen cyanide tetramer with ortho esters of monocarboxylic acids. This method was detailed in a patent (US2534331A) and involves the following steps:

- Reactants: Equimolar amounts of hydrogen cyanide tetramer and an ortho ester of a monocarboxylic acid with the general formula R–C(OR')₃, where R is hydrogen or an alkyl group (1 to 11 carbons), and R' is an alkyl group of less than 3 carbons.

- Solvent: An inert liquid medium is used to dissolve the reactants.

- Reaction Conditions:

- Initial heating at 70°C to 100°C to remove at least 60% of the alcohol formed by condensation.

- Subsequent heating at 120°C to 180°C for 10 to 30 minutes to complete cyclization and formation of the imidazole dicarbonitrile.

- Catalysis: Addition of alkaline agents (e.g., sodium methylate) in amounts of 0.1% to 10% by weight of the hydrogen cyanide tetramer can improve yields and reaction rates.

This process produces 4,5-dicyanoimidazole derivatives including 1,2-dimethyl-substituted compounds when the ortho ester contains methyl substituents. The method is scalable and suitable for industrial production due to controlled reaction parameters and relatively straightforward purification steps.

Cyclization of Diamine Precursors

Another approach involves cyclization reactions of diamine precursors with dicarbonitrile compounds under acidic or basic conditions. This method is less detailed for the exact compound but is relevant for closely related imidazole derivatives.

- Procedure: Reaction of appropriate diamines with dicarbonitrile compounds under controlled temperature and solvent conditions.

- Reaction Conditions: Acidic or basic media, with temperature and solvent choice significantly affecting yield and purity.

- Industrial Application: Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and product consistency.

Synthesis via 2-Amino-4,5-Dicarbonitrile Intermediates

Recent research has demonstrated the synthesis of related imidazole dicarbonitrile derivatives via intermediates such as 2-amino-4,5-dicyanoimidazole.

- Method: Oxidative coupling of 2-amino-4,5-dicyanoimidazole molecules using oxidants like potassium permanganate in acidic media at low temperature (~273 K).

- Purification: The product is isolated by filtration, solvent removal, and column chromatography using petroleum ether and ethyl acetate.

- Mechanism: The amino group of one molecule is removed, and two hydrogen atoms from another molecule are removed, allowing nitrogen linkage to form the final dimeric structure.

- Relevance: While this method is for a dimeric derivative, it provides insight into nitrile functional group transformations and imidazole ring modifications.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The hydrogen cyanide tetramer and ortho ester method is well-established and patented, providing a robust synthetic route with defined temperature profiles and catalyst usage to maximize yield and purity. The use of alkaline agents such as sodium methylate enhances the reaction efficiency by promoting cyclization and nitrile incorporation.

The cyclization of diamine precursors offers flexibility in modifying substituents on the imidazole ring but requires careful optimization of reaction conditions to avoid side reactions and ensure high purity.

The oxidative coupling method provides a route to dimeric imidazole derivatives, illustrating the potential for further functionalization and complex molecule construction from simple nitrile-containing precursors. This method highlights the importance of controlled oxidation and purification techniques in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has shown that imidazole derivatives exhibit promising antitumor properties. For instance, derivatives of 1,2-dimethyl-1H-imidazole-4,5-dicarbonitrile have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. The structural modifications of imidazole derivatives can enhance their biological activity against various cancer types.

Case Study: Synthesis and Testing

A study synthesized several imidazole derivatives, including this compound, and tested their efficacy against human cancer cell lines. The results indicated that these compounds exhibited significant inhibition of cell proliferation at micromolar concentrations, suggesting their potential as therapeutic agents in cancer treatment .

Organic Synthesis

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex structures.

Synthesis of Triazolo[4,5-d]pyrimidines

The compound has been utilized in the synthesis of triazolo[4,5-d]pyrimidine derivatives through cyclization reactions. This process involves the reaction of this compound with other reagents under reflux conditions to yield products with enhanced biological activities .

Materials Science

Potential in Energetic Materials

Recent studies have explored the use of this compound in the development of energetic materials. Its high nitrogen content makes it suitable for applications in explosives and propellants.

Case Study: Thermal Stability and Performance

Research on related compounds indicates that derivatives like 2,2'-azobis(1H-imidazole-4,5-dicarbonitrile) possess high thermal stability and energy output upon decomposition. These properties suggest that imidazole-based compounds could be engineered for use in pyrotechnics or as oxidizers in combustion processes .

Pharmaceutical Applications

Cocrystal Formation

In the pharmaceutical field, this compound has been investigated for its ability to form cocrystals with active pharmaceutical ingredients (APIs). This property can enhance solubility and bioavailability.

Case Study: Cocrystallization with APIs

A study demonstrated that cocrystals formed from this compound and selected APIs exhibited improved dissolution rates compared to the APIs alone. This finding highlights the potential for using this compound to optimize drug formulations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Significant inhibition of cancer cell proliferation |

| Organic Synthesis | Building block for complex molecules | Synthesis of triazolo[4,5-d]pyrimidine derivatives |

| Materials Science | Development of energetic materials | High thermal stability and energy output |

| Pharmaceutical Applications | Cocrystal formation with APIs | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the imidazole ring play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Imidazole Derivatives

Key Observations :

- Electron-withdrawing vs. donating groups: Cyano groups in this compound enhance electrophilicity compared to phenyl-substituted analogs ().

- Hydrogen bonding: Tetrazole-substituted derivatives () exhibit stronger intermolecular interactions than cyano-only analogs.

Crystallographic and Packing Behavior

Table 2: Crystallographic Data for Representative Compounds

Key Observations :

- The tetragonal packing of 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate () involves water-mediated hydrogen bonds, while cyano-rich analogs (e.g., this compound) likely exhibit weaker C-H···N interactions.

- Fused aromatic systems () favor π-π stacking over hydrogen bonding, contrasting with imidazole derivatives bearing polar substituents.

Key Observations :

Key Observations :

- Cyano-substituted imidazoles (e.g., this compound) are underexplored for biological activity but show promise in materials science due to their electronic properties.

- Fused-ring derivatives () outperform simpler imidazoles in optoelectronic applications.

Biological Activity

Overview

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile (CAS: 61053-16-5) is a heterocyclic organic compound characterized by two methyl groups and two cyano groups attached to the imidazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Synthesis

This compound can be synthesized through various methods. A common approach involves the cyclization of amido-nitriles under specific conditions. For example, the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate can yield this compound efficiently. Other methods include:

- Microwave-assisted synthesis : This method enhances yield and purity by optimizing reaction conditions.

- Reflux conditions : Utilizing triethyl orthoformate or propionate in a solvent mixture can also produce desired derivatives effectively .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including drug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.24 μg/ml |

| Escherichia coli | 3.9 μg/ml |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

Research has highlighted its effectiveness against several cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .

The biological activity of this compound is attributed to its structural features. The cyano groups and the imidazole ring enhance its reactivity and ability to interact with biological targets:

- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor binding : It can bind to specific receptors, altering cell signaling pathways.

Understanding these interactions is crucial for elucidating the full pharmacological profile of this compound .

Case Studies

Several studies have investigated the biological activities of derivatives of this compound:

- Antibacterial Study : A study demonstrated that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

- Anticancer Research : Another study focused on the cytotoxic effects on human cancer cell lines, revealing significant reductions in cell viability at low concentrations.

Q & A

Q. What are the common synthetic routes for 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile?

The compound is typically synthesized via cyclization reactions involving precursors like 2-methylimidazole derivatives. For example, 2-methyl-1H-imidazole-4,5-dione can react with thionyl chloride to form intermediates, followed by nitrile group introduction under controlled conditions. Reaction parameters such as temperature (e.g., 120°C in acetic acid) and catalysts (e.g., ammonium acetate) are critical for yield optimization . Similar pathways are validated in related imidazole dicarbonitrile syntheses .

Q. What spectroscopic techniques are used for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups and substitution patterns. For instance, IR peaks near 2200 cm⁻¹ confirm nitrile groups, while NMR chemical shifts distinguish methyl and aromatic protons . Mass spectrometry (MS) provides molecular weight validation, with exact mass matching the molecular formula (C₇H₆N₄).

Q. What are the typical applications of this compound in medicinal chemistry?

Imidazole dicarbonitriles serve as building blocks for heterocyclic compounds with antimicrobial, anticancer, and receptor-modulating activities. For example, structurally similar derivatives exhibit nanomolar-range activity as adenosine A2B receptor agonists, highlighting their therapeutic potential .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the binding mechanisms of this compound?

Molecular docking studies using software like AutoDock or Schrödinger Suite can predict binding modes to target proteins. For adenosine receptors, homology models based on A2A crystal structures (e.g., PDB ID: 3EML) are used. Docking scores and interaction analyses (e.g., hydrogen bonding with Thr88 or π-stacking with Phe168) guide structure-activity relationship (SAR) optimization . Validation includes comparing computed binding energies with experimental EC₅₀ values.

Q. What strategies address discrepancies in crystallographic data for imidazole derivatives?

Discrepancies in bond lengths or angles may arise from twinning or disorder. Tools like SHELXL refine structures against high-resolution data, while PLATON checks for missed symmetry or voids. For example, a cocrystal of a related imidazole derivative required constraints for hydrogen atoms and validation via R-factor convergence (R₁ < 0.05) .

Q. How does modifying substituents affect biological activity?

Substituent effects are evaluated via SAR studies. For instance:

- Methyl groups at the 1,2-positions enhance metabolic stability.

- Nitrile groups at 4,5-positions improve electrophilicity for covalent binding. Comparative assays (e.g., agar diffusion for antimicrobial activity) show that fluorophenyl or thiophenyl substituents increase inhibition zones by 15–20% against Candida spp. .

Q. What is the role of X-ray crystallography in validating its molecular structure?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, a cocrystal structure (space group C2/c) confirmed the imidazole core with a dihedral angle of 8.2° between rings. Hydrogen-bonding networks (e.g., N–H⋯O interactions) and thermal displacement parameters (Ueq) are critical for validating molecular rigidity .

Q. How do reaction conditions influence the synthesis of derivatives?

Solvent polarity (e.g., DMF vs. acetonitrile) and temperature control regioselectivity. For example, refluxing in ethanol with Pd/C catalysts facilitates hydrazine-mediated ring closure in related imidazoles. Kinetic vs. thermodynamic control is assessed via time-resolved NMR or HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.